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molecular formula C27H34BFN2O5 B2485324 2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate CAS No. 1346675-25-9

2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Cat. No. B2485324
M. Wt: 496.39
InChI Key: XGECHGJBDGZREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722676B2

Procedure details

Compound 110g was synthesized using the same procedure as 103g, except using 110f (450 mg, 1.0 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (635 mg, 2.5 mmol), potassium acetate (393 mg, 4.0 mmol), bis(diphenylphosphino)-ferrocene]dichloropalladium(II) complex with CH2Cl2 (Pd Cl2dppf:CH2Cl2 (1:1), 66 mg, 0.08 mmol) and 1,4-dioxane (20 mL). The reaction mixture was heated at 100° C. for 5 h. The reaction mixture was cooled to room temperature and filtered through a pad of Celite 521. The filter cake was washed with Ethyl Acetate (2×25 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford 110g (quantitative yield) as black oil, which was used directly for the next step. MS (ESI+) m/z 497.3 (M+H).
Name
103g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
110f
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
635 mg
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
393 mg
Type
reactant
Reaction Step Four
Quantity
66 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OCC1C(N2CCC3C4CCCCC=4SC=3C2=O)=CC(F)=CC=1[B:27]1[O:31][C:30]([CH3:33])([CH3:32])[C:29]([CH3:35])([CH3:34])[O:28]1)(=O)C.[C:36]([O:39][CH2:40][C:41]1[C:46]([N:47]2[CH2:58][CH2:57][N:56]3[C:49](=[CH:50][C:51]4[CH2:52][C:53]([CH3:60])([CH3:59])[CH2:54][C:55]=43)[C:48]2=[O:61])=[CH:45][C:44]([F:62])=[CH:43][C:42]=1Br)(=[O:38])[CH3:37].CC1(C)C(C)(C)OB(B2OC(C)(C)C(C)(C)O2)O1.C([O-])(=O)C.[K+].C(Cl)Cl>C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].O1CCOCC1>[C:36]([O:39][CH2:40][C:41]1[C:46]([N:47]2[CH2:58][CH2:57][N:56]3[C:49](=[CH:50][C:51]4[CH2:52][C:53]([CH3:60])([CH3:59])[CH2:54][C:55]=43)[C:48]2=[O:61])=[CH:45][C:44]([F:62])=[CH:43][C:42]=1[B:27]1[O:31][C:30]([CH3:33])([CH3:32])[C:29]([CH3:35])([CH3:34])[O:28]1)(=[O:38])[CH3:37] |f:3.4,6.7.8|

Inputs

Step One
Name
103g
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=C(C=C(C=C1N1C(C2=C(CC1)C1=C(S2)CCCC1)=O)F)B1OC(C(O1)(C)C)(C)C
Step Two
Name
110f
Quantity
450 mg
Type
reactant
Smiles
C(C)(=O)OCC1=C(C=C(C=C1N1C(C2=CC=3CC(CC3N2CC1)(C)C)=O)F)Br
Step Three
Name
Quantity
635 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Step Four
Name
potassium acetate
Quantity
393 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Five
Name
Quantity
66 mg
Type
reactant
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound 110g was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite 521
WASH
Type
WASH
Details
The filter cake was washed with Ethyl Acetate (2×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=C(C=C1N1C(C2=CC=3CC(CC3N2CC1)(C)C)=O)F)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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